Cefoperazona

Descripción general

Descripción

Cefoperazona es un antibiótico cefalosporínico de amplio espectro utilizado para el tratamiento de infecciones bacterianas en diversas ubicaciones, incluyendo el tracto respiratorio, el abdomen, la piel y los tractos genitales femeninos . Es un antibiótico cefalosporínico de tercera generación, efectivo contra infecciones por Pseudomonas . This compound se comercializa bajo el nombre Cefobid y fue patentada en 1974 y aprobada para uso médico en 1981 .

Aplicaciones Científicas De Investigación

Cefoperazona se utiliza ampliamente en la investigación científica debido a su actividad antimicrobiana de amplio espectro. Se utiliza en el desarrollo de métodos rápidos de RP-HPLC para la evaluación cuantitativa en diferentes formas de dosificación . También se utiliza en estudios para determinar la concentración inhibitoria mínima y la concentración bacteriostática mínima contra diversas cepas bacterianas . Además, this compound se utiliza en revisiones sistemáticas para evaluar su eficacia en el tratamiento de infecciones causadas por patógenos multirresistentes .

Mecanismo De Acción

Cefoperazona ejerce su efecto bactericida inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas específicas de unión a penicilina ubicadas dentro de la pared celular bacteriana, causando la inhibición de la tercera y última etapa de la síntesis de la pared celular bacteriana . Este mecanismo es similar al de otros antibióticos beta-lactámicos, haciendo que this compound sea efectiva contra una amplia gama de infecciones bacterianas .

Análisis Bioquímico

Biochemical Properties

Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .

Cellular Effects

Cefoperazone’s primary effect on cells is the disruption of cell wall synthesis, leading to cell lysis . This is mediated by bacterial cell wall autolytic enzymes such as autolysins . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the bacterial cell wall, which can lead to cell death .

Molecular Mechanism

Cefoperazone exerts its effects at the molecular level by binding to specific PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves the inhibition of the enzymes responsible for the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

The effects of Cefoperazone can change over time in laboratory settings. For example, it has been reported that Cefoperazone can cause alterations in serum transaminases and alkaline phosphatase in 5% to 10% of patients, but these changes are usually mild and transient and return to normal following completion of therapy .

Dosage Effects in Animal Models

In animal models, the effects of Cefoperazone can vary with different dosages. Pharmacological studies with Cefoperazone doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

Cefoperazone is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of the bacterial cell wall .

Transport and Distribution

It is known that like all beta-lactam antibiotics, Cefoperazone binds to PBPs located inside the bacterial cell wall .

Subcellular Localization

The subcellular localization of Cefoperazone is primarily at the bacterial cell wall, where it binds to PBPs . This binding leads to the inhibition of bacterial cell wall synthesis and ultimately results in cell lysis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de cefoperazona sódica implica la reacción del ácido this compound con un agente formador de sal de sodio en presencia de un solvente. La mezcla de reacción se induce a cristalizar añadiendo cristales semilla, seguido de la sustitución del solvente y la disociación para obtener el producto final . Otro método implica añadir acetona al ácido this compound para obtener una solución, seguido de la adición de agua purificada y bicarbonato de sodio para inducir la cristalización .

Métodos de producción industrial: La producción industrial de this compound sódica típicamente involucra procesos de cristalización a gran escala. El proceso incluye la disolución del ácido this compound en un solvente, la adición de bicarbonato de sodio y la inducción de la cristalización a través del control de la temperatura y la agitación . El producto cristalizado se filtra, se seca y se envasa para su uso.

Análisis De Reacciones Químicas

Tipos de reacciones: Cefoperazona experimenta varias reacciones químicas, incluyendo la degradación en condiciones alcalinas y de calentamiento, lo que lleva a la formación de compuestos sulfhídricos . También experimenta reacciones de degradación basadas en espectroscopia de dispersión de resonancia .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen hidróxido de sodio para la degradación y iones de cobre (II) para la espectroscopia de dispersión de resonancia . Las reacciones típicamente ocurren bajo condiciones controladas de pH y temperatura.

Principales productos formados: Los principales productos formados a partir de la degradación de this compound incluyen compuestos sulfhídricos, que se detectan utilizando espectroscopia de dispersión de resonancia .

Comparación Con Compuestos Similares

Cefoperazona se compara con otras cefalosporinas de tercera generación, como ceftriaxona y ceftazidima. Tiene un amplio espectro de actividad contra organismos Gram-positivos y Gram-negativos, incluyendo Enterobacterales, Pseudomonas aeruginosa y especies de Acinetobacter . This compound-sulbactam, una combinación con sulbactam, es particularmente efectiva contra organismos productores de beta-lactamasa . La larga vida media de eliminación de this compound permite la administración dos veces al día, lo que la convierte en una opción conveniente para el tratamiento de infecciones .

Lista de compuestos similares:- Ceftriaxona

- Ceftazidima

- Cefotaxima

- Cefepime

La combinación única de this compound con sulbactam mejora su eficacia contra cepas bacterianas resistentes, distinguiéndola de otras cefalosporinas .

Propiedades

Key on ui mechanism of action |

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. |

|---|---|

Número CAS |

62893-19-0 |

Fórmula molecular |

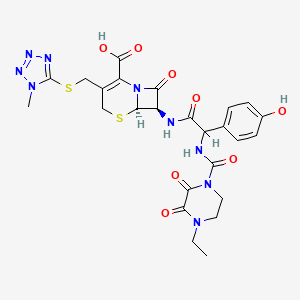

C25H27N9O8S2 |

Peso molecular |

645.7 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15?,16-,22-/m1/s1 |

Clave InChI |

GCFBRXLSHGKWDP-WTKTZPJXSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

SMILES isomérico |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

SMILES canónico |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Apariencia |

Solid powder |

melting_point |

167 - 171 °C |

Key on ui other cas no. |

62893-19-0 62893-20-3 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

62893-20-3 (hydrochloride salt) |

Vida útil |

>2 years if stored properly |

Solubilidad |

2.86e-01 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Céfobis Cefobid Cefoperazon Cefoperazone Cefoperazone Sodium Cefoperazone Sodium Salt Salt, Cefoperazone Sodium Sodium Salt, Cefoperazone Sodium, Cefoperazone T 1551 T-1551 T1551 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death. []

A: Cefoperazone has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.68 g/mol. []

A: While specific spectroscopic data is not discussed in the provided research papers, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used to characterize and quantify cefoperazone. [, , ]

ANone: This aspect is not relevant to cefoperazone as it is an antibiotic and does not possess catalytic properties.

ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of cefoperazone.

A: The stability of cefoperazone can be affected by factors like temperature, pH, and the type of intravenous solution used. [, ] Research suggests that storage at room temperature and reconstitution in xylitol or 0.9% sodium chloride solution are optimal for maintaining stability. []

ANone: The provided research papers primarily focus on the clinical and microbiological aspects of cefoperazone and do not provide information on specific SHE regulations.

A: Cefoperazone is predominantly eliminated through biliary excretion, with approximately 80% of the drug excreted in bile. [, ] Renal elimination accounts for the remaining 20%. [, ]

A: While cefoperazone is primarily cleared through biliary excretion, dosage adjustments may be necessary in patients with severe renal impairment. []

A: Cefoperazone demonstrates efficacy against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, hepatobiliary tract infections, and intra-abdominal infections. [, , , , , , ] It exhibits activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , , ]

A: Yes, multiple clinical trials have been conducted to evaluate the efficacy and safety of cefoperazone in treating various bacterial infections. [, , , , , ] Results from these trials have demonstrated favorable clinical outcomes for cefoperazone, both as monotherapy and in combination with other antibiotics, particularly in treating intra-abdominal infections and hospital-acquired pneumonia. [, , , , , ]

A: The primary mechanism of resistance to cefoperazone is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , ] These enzymes hydrolyze the β-lactam ring of cefoperazone, rendering it ineffective. [, , , , ] Other resistance mechanisms include mutations in PBPs, reduced permeability of the bacterial outer membrane, and efflux pumps that actively remove the antibiotic from the bacterial cell. [, ]

ANone: This aspect, especially regarding potential long-term effects, is not covered in the provided research articles.

ANone: The research papers do not provide information on specific drug delivery and targeting strategies for cefoperazone.

ANone: This research area is not covered in the provided scientific papers.

A: Several analytical methods are used to determine cefoperazone concentrations, including:- High-performance liquid chromatography (HPLC) [, ]- Liquid chromatography-mass spectrometry (LC-MS/MS) []- Capillary electrophoresis (CZE) []- Microbiological assays []

ANone: This topic is not addressed in the provided research papers.

A: While the provided research papers don't delve into dissolution rate studies, they highlight the importance of appropriate reconstitution solutions for cefoperazone. [] The choice of solution can impact solubility and stability, ultimately influencing its bioavailability and efficacy. [, ]

ANone: This research area is not discussed in the provided scientific papers.

ANone: The provided research papers do not discuss interactions between cefoperazone and drug transporters.

ANone: This aspect is not covered in the provided research papers.

ANone: Specific information on the biocompatibility and biodegradability of cefoperazone is not included in the provided scientific research.

A: Yes, several alternative antibiotics can be considered depending on the specific infection and the susceptibility profile of the isolated pathogen. Some alternatives include:- Other third-generation cephalosporins like ceftazidime, cefotaxime, and ceftriaxone. [, , , ]- Carbapenems like imipenem and meropenem. [, , , , ]- Fluoroquinolones like levofloxacin and ciprofloxacin. [, ]- Aminoglycosides like amikacin and gentamicin. [, , ]

ANone: This topic is not addressed in the research papers provided.

ANone: The provided research papers do not delve into the historical context or milestones associated with cefoperazone development.

A: The research highlights the interdisciplinary nature of cefoperazone research, involving microbiology, pharmacology, and clinical medicine. [, , , , , ] Collaborative efforts between clinicians, microbiologists, and pharmaceutical scientists are crucial for optimizing cefoperazone use, mitigating resistance, and improving patient outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.